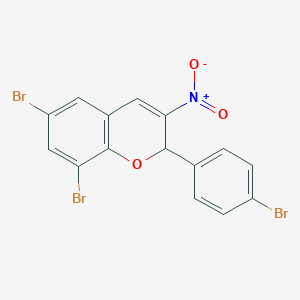

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, a bromophenyl group at position 2, and a nitro group at position 3 on the chromene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable chromene precursor followed by nitration. The reaction conditions often include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step can be carried out using nitric acid in the presence of sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Asymmetric Organocatalytic Cascade Michael/Michael Reaction

6,8-Dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene (denoted as 1d in the literature ) undergoes a cascade Michael/Michael cycloaddition with α,β-unsaturated ketones (e.g., 4-(4-chlorophenyl)but-3-en-2-one) under organocatalytic conditions. This reaction is catalyzed by a quinine-derived primary amine (I ) and 30 mol% benzoic acid (A1 ) in chloroform at room temperature .

Key Reaction Parameters

- Catalyst : Quinine-derived primary amine (I )

- Additive : Benzoic acid (A1 )

- Solvent : Chloroform

- Temperature : Room temperature (25°C)

- Reaction Time : 24–48 hours

Mechanistic Pathway

- Enamine Formation : The catalyst (I ) reacts with the α,β-unsaturated ketone to form a chiral enamine intermediate.

- Intermolecular Michael Addition : The enamine attacks the 3-nitro-2H-chromene at the prochiral carbon, generating a nitroalkane intermediate.

- Intramolecular Michael Addition : The intermediate undergoes a stereoselective cyclization to form the tricyclic chroman product .

Reaction Scope and Selectivity

The reaction proceeds with:

- Moderate Yield : 45% for the dibrominated substrate (1d ) .

- High Diastereoselectivity : >25:1 dr.

- Moderate Enantioselectivity : 65% ee .

| Substrate (Chromene) | Reaction Partner (α,β-Unsaturated Ketone) | Product | Yield (%) | Dr | ee (%) |

|---|---|---|---|---|---|

| 1d (6,8-Br₂) | 4-(4-ClC₆H₄)but-3-en-2-one (2b ) | 3o | 45 | >25:1 | 65 |

Notes :

- Electron-withdrawing bromine substituents on the chromene reduce reactivity compared to electron-donating groups .

- The steric bulk of the dibromo groups may contribute to lower enantioselectivity relative to less substituted analogs .

Comparison with Related Chromene Derivatives

The table below contrasts the reactivity of this compound (1d ) with other substituted chromenes under identical conditions :

| Substrate | Substituents | Yield (%) | ee (%) |

|---|---|---|---|

| 1a (H) | No substitution | 67 | 77 |

| 1d (6,8-Br₂) | Bromine | 45 | 65 |

| 1f (8-MeO) | Methoxy | 80 | 73 |

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance both yield and enantioselectivity.

- Bromine’s electron-withdrawing nature suppresses reactivity but maintains moderate stereocontrol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene typically involves a tandem oxa-Henry-Michael reaction. This method has been documented in studies highlighting the compound's crystal structure and conformation. The chromene unit exhibits a non-planar configuration with specific dihedral angles that influence its reactivity and interactions with biological targets .

Table 1: Summary of Synthesis Methods

Antitumor Activity

Recent research indicates that this compound exhibits promising antitumor properties. Specifically, it has been identified as a potent inhibitor of the mTOR pathway, which is crucial in cancer cell proliferation and survival. In vivo studies have demonstrated its effectiveness against triple-negative breast cancer cells, showcasing its potential as a therapeutic agent .

Antiviral Properties

The compound's derivatives have also been investigated for antiviral activities. Studies suggest that related chromene derivatives can inhibit viral replication, making them candidates for further development as antiviral drugs .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Potent mTOR inhibitor; effective against triple-negative breast cancer . |

| Antiviral | Potential inhibitors of viral replication; promising for drug development . |

Medicinal Chemistry Applications

The structural features of this compound make it an important scaffold in medicinal chemistry. Its ability to form various derivatives allows for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives have been synthesized to explore their efficacy against multiple biological targets including cancer and viral infections .

Table 3: Applications in Medicinal Chemistry

Conclusion and Future Directions

The compound this compound holds significant promise in the fields of medicinal chemistry and pharmacology due to its unique properties and biological activities. Ongoing research should focus on optimizing its synthesis for better yields and exploring its full potential as a therapeutic agent against various diseases.

Future studies could also investigate the mechanisms underlying its biological activities, which would provide insights into its application in drug design and development.

Wirkmechanismus

The mechanism of action of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atoms and the chromene ring structure contribute to its binding affinity with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,8-dibromo-2-phenyl-3-nitro-2H-chromene

- 6,8-dibromo-2-(4-chlorophenyl)-3-nitro-2H-chromene

- 6,8-dibromo-2-(4-methylphenyl)-3-nitro-2H-chromene

Uniqueness

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is unique due to the presence of multiple bromine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. The specific substitution pattern on the chromene ring enhances its potential for diverse applications in medicinal chemistry and material science.

Biologische Aktivität

6,8-Dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H10Br2N2O3

- CAS Number : 1685280-21-0

Biological Activity Overview

Research indicates that chromene derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, this compound has shown promise in several key areas:

-

Anticancer Activity

- Studies have demonstrated that chromene derivatives can inhibit tumor cell proliferation. For instance, related compounds have been shown to induce apoptosis in cancer cells by blocking critical signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway .

- A comparative study highlighted that certain analogues exhibit potent antiproliferative effects against various tumor cell lines, suggesting that modifications in the chromene structure can enhance anticancer efficacy .

- Anti-inflammatory Effects

- Antimicrobial Properties

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

- Apoptotic Pathways : By activating apoptotic pathways in cancer cells, it can lead to programmed cell death, thereby reducing tumor growth.

- Antioxidant Activity : Some studies suggest that chromene derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study Example

One notable study involved the synthesis and biological evaluation of various chromene derivatives, including this compound. The results indicated significant antiproliferative activity against a panel of tumor cell lines. The compound's mechanism was linked to its ability to disrupt cellular signaling pathways associated with cell survival and proliferation .

Eigenschaften

IUPAC Name |

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEGQBKPPSAVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.